6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methylbutyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-ISOPENTYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole ring, an isoxazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-ISOPENTYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through cyclocondensation reactions involving hydrazines and 1,3-diketones.
Construction of the Isoxazole Ring: This step often involves the reaction of hydroxylamine with β-keto esters.
Assembly of the Pyridine Ring: This can be synthesized via cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the pyrazole, isoxazole, and pyridine intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-ISOPENTYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-ISOPENTYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-ISOPENTYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole structures, such as 1-phenyl-3-tolylpyrazole.
Isoxazole Derivatives: Compounds like 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyridines.
Uniqueness
6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-ISOPENTYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of pyrazole, isoxazole, and pyridine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H25N5O2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
6-(1,3-dimethylpyrazol-4-yl)-N-(3-methylbutyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H25N5O2/c1-14(2)10-11-24-22(29)17-12-19(18-13-28(4)26-15(18)3)25-23-20(17)21(27-30-23)16-8-6-5-7-9-16/h5-9,12-14H,10-11H2,1-4H3,(H,24,29) |
InChI Key |
IZJXQRPPFDAAEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=C(C(=C2)C(=O)NCCC(C)C)C(=NO3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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